molecular formula C21H23F3N6O2 B1684340 Tanzisertib CAS No. 899805-25-5

Tanzisertib

Cat. No.: B1684340
CAS No.: 899805-25-5
M. Wt: 448.4 g/mol
InChI Key: IBGLGMOPHJQDJB-MOKVOYLWSA-N
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Description

JNK930, also known as Tanzisertib, is a potent, selective, and orally active inhibitor of c-Jun N-terminal kinase (JNK) enzymes. JNK enzymes are part of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in cellular responses to stress signals. JNK930 has shown promise in treating various fibrotic and inflammatory conditions, making it a compound of significant interest in medical research .

Mechanism of Action

Target of Action

Tanzisertib, also known as CC-930, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically targets JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively .

Mode of Action

This compound interacts with its targets, the JNK proteins, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of various transcription factors and cellular proteins associated with apoptosis, such as Bcl2 and p53 . This compound is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .

Biochemical Pathways

The JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound, by inhibiting JNKs, affects these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is orally active .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of JNKs, which leads to the prevention of phosphorylation of various transcription factors and cellular proteins associated with apoptosis . This can result in the regulation of many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes can activate the JNK pathway . The action of this compound, as a JNK inhibitor, can be influenced by these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNK930 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Core Structure: The core structure of JNK930 is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as amines, aldehydes, and ketones under controlled conditions.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s activity and selectivity. This step may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization.

Industrial Production Methods

Industrial production of JNK930 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and high-throughput techniques. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

JNK930 undergoes several types of chemical reactions, including:

    Oxidation: JNK930 can be oxidized to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of JNK930 involve the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: JNK930 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products are often characterized using spectroscopic techniques to confirm their structures .

Scientific Research Applications

JNK930 has a wide range of scientific research applications, including:

    Chemistry: JNK930 is used as a tool compound to study the inhibition of JNK enzymes and their role in various biochemical pathways.

    Biology: In biological research, JNK930 is employed to investigate the cellular responses to stress signals and the regulation of gene expression.

    Medicine: JNK930 has shown potential in treating fibrotic and inflammatory conditions, such as idiopathic pulmonary fibrosis and chronic severe asthma. .

    Industry: In the pharmaceutical industry, JNK930 is being developed as a therapeutic agent for various diseases.

Comparison with Similar Compounds

JNK930 is compared with other similar compounds based on its selectivity, potency, and therapeutic potential. Some similar compounds include:

Uniqueness of JNK930

JNK930 stands out due to its high selectivity and potency as a JNK inhibitor. Its oral bioavailability and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications. Additionally, JNK930 has shown potential in treating a wide range of diseases, including fibrotic and inflammatory conditions, making it a versatile compound in medical research .

Properties

IUPAC Name

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGLGMOPHJQDJB-MOKVOYLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025671, DTXSID901026042
Record name 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899805-25-5, 1629774-47-5
Record name Tanzisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanzisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11798
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANZISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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